6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-6-14(7-5-13)15-8-9-16(21)20(18-15)12-17(22)19-10-2-3-11-19/h4-9H,2-3,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKAKBJAPVZKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the pyridazinone intermediate with a suitable pyrrolidinone derivative under controlled conditions.
Attachment of the Methylphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone core or the pyrrolidinone moiety, resulting in reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Pharmacological Applications
Research indicates that derivatives of pyridazinones, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have shown that pyridazinone derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this one have been evaluated against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting microbial growth .
- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of certain pathogens and cancer cells .
- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, potentially acting through mechanisms such as apoptosis induction in cancer cell lines. This is particularly relevant in the context of developing targeted cancer therapies.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Efficacy Case Study : A recent study evaluated various pyridazinone derivatives for their antimicrobial properties using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against bacterial strains, suggesting their potential as new antimicrobial agents .
- Inhibition of DHODH : Research published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyridazinone derivatives as DHODH inhibitors. The study found that specific modifications to the core structure enhanced inhibition potency, paving the way for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- 6-(4-Chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- 6-(4-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Uniqueness
6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
The compound 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure suggests the presence of functional groups that may contribute to its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of pyridazinones exhibit anticonvulsant properties. A study demonstrated that similar compounds showed significant efficacy in various seizure models, suggesting that the presence of the pyrrolidine moiety enhances this activity. For instance, compounds with electron-withdrawing groups on the phenyl ring exhibited higher anticonvulsant effects in electroshock seizure tests .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies showed that it inhibited cell proliferation effectively, with IC50 values comparable to established anticancer agents. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in human cancer cell lines such as HT29 and Jurkat .
Anti-inflammatory Effects
There is emerging evidence that pyridazinone derivatives possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting a potential application in treating inflammatory diseases .
Study 1: Anticonvulsant Efficacy
A recent study investigated the anticonvulsant effects of a series of pyridazinone derivatives, including our compound of interest. The results indicated a significant reduction in seizure frequency and duration in rodent models. The most active compound demonstrated a median effective dose (ED50) significantly lower than traditional anticonvulsants .
Study 2: Cytotoxicity Against Cancer Cells
In a comparative study of various pyridazinone derivatives, our compound exhibited notable cytotoxicity against A-431 and Jurkat cells. The study utilized MTT assays to determine cell viability and apoptosis assays to confirm cell death mechanisms. The results highlighted the compound's potential as an anticancer agent, warranting further investigation into its structure-activity relationships (SAR) .
The biological activity of 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is likely mediated through several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- DNA Interaction : The compound may interact with DNA or RNA, leading to disruptions in replication or transcription processes in cancer cells.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its anticonvulsant properties.
Q & A
Basic: What are the established synthetic routes for 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one?
Methodological Answer:
A common approach involves multi-step organic synthesis, starting with functionalized pyridazinone cores. For example, analogous compounds like (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine derivatives are synthesized via nucleophilic substitution and cyclization reactions under anhydrous conditions . Key steps include:
- Coupling reactions : Using 2-oxo-2-(pyrrolidin-1-yl)ethyl groups with activated pyridazinone intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Yield optimization : Adjusting reaction time (e.g., 12–48 hours) and temperature (60–100°C) to mitigate side products .
Basic: How is the structural identity of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation relies on NMR spectroscopy (1H, 13C) and mass spectrometry . For instance:
- 1H NMR : Peaks at δ 2.35–2.45 ppm confirm the 4-methylphenyl group, while pyrrolidinyl protons appear as multiplets at δ 3.20–3.50 ppm .
- 13C NMR : Carbonyl groups (C=O) resonate at ~170–175 ppm, and dihydropyridazinone carbons appear at 155–160 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error ensures molecular formula validation .
Advanced: How can researchers optimize synthetic yield when scaling up production for pharmacological studies?
Methodological Answer:
Yield optimization requires addressing:
- Reaction stoichiometry : Excess pyrrolidine (1.2–1.5 equivalents) improves alkylation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for deprotection steps) reduce reaction time and improve purity (>99%) .
- Process monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions .
Advanced: How should experimental designs be structured to evaluate this compound’s pharmacokinetic properties?
Methodological Answer:
Adopt a split-plot randomized block design (as in agricultural pharmacology studies) :
- Primary plots : Test varying doses (e.g., 10–100 mg/kg) in vivo.
- Subplots : Compare administration routes (oral, intravenous).
- Sub-subplots : Assess time-dependent parameters (Cmax, Tmax, AUC) across 24-hour periods.
- Controls : Include vehicle-only and reference compounds (e.g., structurally similar pyridazinones) .
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to resolve variability between batches .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Methodological Answer:
Address discrepancies through:
- Standardized assays : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (pH, temperature) .
- Metabolite profiling : Use LC-MS to identify active metabolites that may influence potency .
- Comparative analysis : Cross-reference data with structurally analogous compounds (e.g., 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones) to identify SAR trends .
- Error margins : Report 95% confidence intervals for IC50 values to account for inter-lab variability .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?
Methodological Answer:
SAR analysis involves:
- Functional group substitution : Synthesize derivatives with modified pyrrolidinyl or methylphenyl groups (e.g., halogenated or methoxy-substituted analogs) .
- Computational modeling : Perform docking studies using software like AutoDock Vina to predict binding affinities toward target proteins (e.g., kinases, GPCRs) .
- In vitro profiling : Test derivatives against a panel of enzymes/receptors to identify off-target effects .
- Data clustering : Use PCA (Principal Component Analysis) to correlate structural features with bioactivity .
Basic: What safety protocols are critical during handling and storage of this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319). Avoid inhalation (P261) and contact with oxidizing agents .
- Storage : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
